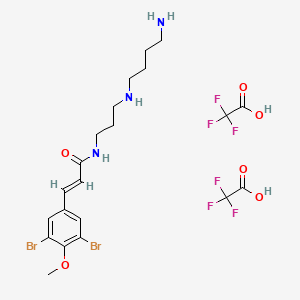

Ianthelliformisamine B diTFA

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H27Br2F6N3O6 |

|---|---|

Molecular Weight |

691.3 g/mol |

IUPAC Name |

(E)-N-[3-(4-aminobutylamino)propyl]-3-(3,5-dibromo-4-methoxyphenyl)prop-2-enamide;bis(2,2,2-trifluoroacetic acid) |

InChI |

InChI=1S/C17H25Br2N3O2.2C2HF3O2/c1-24-17-14(18)11-13(12-15(17)19)5-6-16(23)22-10-4-9-21-8-3-2-7-20;2*3-2(4,5)1(6)7/h5-6,11-12,21H,2-4,7-10,20H2,1H3,(H,22,23);2*(H,6,7)/b6-5+;; |

InChI Key |

FKIKCFCKBQMKRB-TXOOBNKBSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1Br)/C=C/C(=O)NCCCNCCCCN)Br.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

COC1=C(C=C(C=C1Br)C=CC(=O)NCCCNCCCCN)Br.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Discovery and Bio Sourcing Research

Isolation Expeditions and Biogeographical Studies of Suberea ianthelliformis

The initial isolation of the ianthelliformisamines, including Ianthelliformisamine B, was the result of a targeted high-throughput screening campaign aimed at discovering new antibacterial compounds from natural sources griffith.edu.au. The source organism, the marine sponge Suberea ianthelliformis (Phylum Porifera, Class Demospongiae, Order Verongiida), was identified as a promising candidate.

The specific sponge sample that yielded Ianthelliformisamines A-C, and later D-G, was sourced from Australian waters nih.govresearchgate.netnih.gov. The material was provided by NatureBank, a comprehensive biota library housed at the Institute for Biomedicine and Glycomics, Griffith University, Australia. A voucher specimen of this sponge has been formally lodged at the Queensland Museum in South Brisbane, Queensland, ensuring a permanent record for future taxonomic and chemical studies nih.gov.

Biogeographical variation in the chemical profile of Suberea ianthelliformis is an area of significant research interest. While the Australian specimen is noted for producing the ianthelliformisamine series, studies on the same species collected from different geographical locations have yielded distinct chemical profiles. For instance, investigations into Suberea ianthelliformis from French Polynesia led to the isolation of different bromotyrosine derivatives, such as psammaplysene D and other related alkaloids mdpi.comresearchgate.net. This variation underscores the influence of geographical location on the secondary metabolite production of the sponge.

| Collection Location | Key Metabolites Isolated | Repository/Voucher |

|---|---|---|

| Australia | Ianthelliformisamines A-G, Aplysterol | Queensland Museum (G322255) |

| French Polynesia | Psammaplysene D, N,N-dimethyldibromotyramine, Xanthenuric acid | Not specified in literature |

Methodological Advances in Marine Sponge Metabolite Extraction and Primary Fractionation for Research

The isolation of Ianthelliformisamine B from the crude sponge extract is a multi-step process that relies on modern chromatographic techniques. The general procedure begins with the careful preparation of the sponge material, which is typically freeze-dried and ground to a fine powder to maximize the surface area for solvent extraction nih.gov.

The extraction protocol for Suberea ianthelliformis involves sequential soaking in solvents of increasing polarity. This method allows for a graded separation of compounds based on their chemical properties.

n-Hexane: This nonpolar solvent is first used to remove highly lipophilic materials like fats and waxes, which are generally discarded nih.gov.

Dichloromethane (B109758) (CH₂Cl₂): This solvent of intermediate polarity extracts a wide range of less polar to moderately polar metabolites.

Methanol (B129727) (MeOH): A highly polar solvent, methanol is used to extract the more water-soluble and polar compounds nih.gov.

For the isolation of ianthelliformisamines, the dichloromethane and methanol extracts are combined, as these fractions were found to contain the target bioactive compounds nih.gov. This combined extract, a complex mixture of dozens to hundreds of different metabolites, is then subjected to primary fractionation.

Mass-directed isolation using High-Performance Liquid Chromatography (HPLC) is a key advanced technique employed in this process. The combined extract is pre-adsorbed onto a solid support (like C₈-bonded silica) and then separated using Reversed-Phase HPLC (RP-HPLC), often with a phenyl-bonded column nih.govgriffith.edu.au. The system is programmed to run a solvent gradient, for example, starting with a high concentration of water (with a trifluoroacetic acid modifier) and gradually increasing the concentration of an organic solvent like methanol griffith.edu.au. This gradient elution separates the compounds in the mixture based on their hydrophobicity. As compounds elute from the column, they are detected (e.g., by UV absorbance) and collected in separate fractions. The mass spectrometer, coupled to the HPLC, identifies the mass-to-charge ratio of the eluting compounds in real-time, allowing researchers to specifically target and isolate fractions containing ions that correspond to the molecular weights of the ianthelliformisamines griffith.edu.au. This targeted approach significantly improves the efficiency of isolating novel, minor compounds from a complex natural product extract nih.govgriffith.edu.au.

| Step | Method/Solvent | Purpose |

|---|---|---|

| 1. Pre-processing | Freeze-drying and grinding | Increase surface area for extraction |

| 2. Sequential Extraction | n-Hexane, Dichloromethane, Methanol | Separation based on polarity |

| 3. Primary Fractionation | Reversed-Phase HPLC (Phenyl column) | High-resolution separation of combined extracts |

| 4. Isolation | Mass-directed fractionation | Targeted isolation of Ianthelliformisamine B |

Ecological and Symbiotic Factors Influencing Compound Production in Source Organisms

The production of secondary metabolites like Ianthelliformisamine B in marine sponges is not arbitrary; it is heavily influenced by a range of ecological pressures and symbiotic relationships. Sponges are sessile, meaning they are fixed in one place, and they lack physical means of defense such as shells or spines. Consequently, they have evolved to produce a diverse arsenal of chemical compounds as a primary defense mechanism beilstein-journals.org. These metabolites can deter predators, prevent overgrowth by fouling organisms, and inhibit the growth of pathogenic microbes in their environment beilstein-journals.org. The complex and competitive nature of marine ecosystems, particularly coral reefs, drives the evolution and diversification of these unique chemical structures beilstein-journals.org.

Furthermore, it is now widely recognized that many of the secondary metabolites isolated from sponges are not produced by the sponge cells themselves, but by vast and complex communities of symbiotic microorganisms that reside within the sponge's tissues. These symbionts can include bacteria, archaea, fungi, and microalgae. This relationship is mutually beneficial; the sponge provides a protected and nutrient-rich environment, while the microbes produce bioactive compounds that contribute to the host's defense.

In the case of bromotyrosine derivatives, the class of compounds to which Ianthelliformisamine B belongs, there is evidence suggesting microbial involvement in their biosynthesis. For example, studies on other sponges have shown that symbiotic bacteria, such as Pseudovibrio denitrificans, are capable of producing similar brominated alkaloids mdpi.com. While the specific microbial symbionts of the Australian Suberea ianthelliformis have not been definitively identified as the producers of the ianthelliformisamines, it is highly probable that a symbiotic relationship plays a crucial role in the biosynthesis of these complex molecules. Environmental factors such as water temperature, light availability, salinity, and nutrient levels can influence both the sponge's physiology and its microbial community, thereby affecting the type and quantity of secondary metabolites produced beilstein-journals.org.

Advanced Methodologies in Isolation and Purification for Research Integrity

High-Resolution Chromatographic Techniques for Ianthelliformisamine B (diTFA) Isolation

High-performance liquid chromatography (HPLC) is a cornerstone technique for the high-resolution separation of complex mixtures of marine natural products. The isolation of Ianthelliformisamine B is typically achieved through a multi-step HPLC approach, often employing different column chemistries and solvent systems to achieve orthogonality and enhance separation efficiency.

A key strategy involves an initial fractionation of the crude extract followed by successive rounds of purification using semi-preparative and analytical HPLC columns. For instance, a common workflow begins with the extraction of the freeze-dried and ground sponge material with a sequence of solvents, such as n-hexane, dichloromethane (B109758) (CH₂Cl₂), and methanol (B129727) (MeOH). The combined CH₂Cl₂ and MeOH extracts are then subjected to reversed-phase HPLC (RP-HPLC).

One documented method for the isolation of Ianthelliformisamine B involved an initial separation on a phenyl-bonded RP-HPLC column. beilstein-journals.orggriffith.edu.au This initial fractionation yielded several UV-active fractions containing mixtures of polyamine-type alkaloids, including Ianthelliformisamine B. beilstein-journals.orggriffith.edu.au Subsequent purification of the fractions containing the target compound is then performed, often on a different stationary phase, such as C18, to exploit different separation selectivities. The use of trifluoroacetic acid (TFA) as a mobile phase modifier is common in these separations as it improves peak shape and resolution for amine-containing compounds like Ianthelliformisamine B by forming ion pairs.

| Parameter | Value |

|---|---|

| Column | Phenyl-bonded semi-preparative RP-HPLC |

| Mobile Phase A | H₂O (0.1% TFA) |

| Mobile Phase B | MeOH (0.1% TFA) |

| Gradient | Isocratic 90% A / 10% B for 10 min |

| Linear gradient to 100% B over 40 min | |

| Isocratic 100% B for 10 min | |

| Flow Rate | 9 mL/min |

| Detection | UV |

Following the initial fractionation, the fractions containing Ianthelliformisamine B are further purified. This often involves a different HPLC column and/or a modified gradient to resolve it from co-eluting impurities. For example, subsequent purification steps might utilize a C18 semi-preparative column with a shallower gradient to enhance the separation of closely related analogs.

Countercurrent Chromatography and Other Orthogonal Separation Methods for Complex Mixtures

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that offers a valuable alternative to solid-support-based chromatography. In CCC, both the stationary and mobile phases are liquids, and separation is based on the differential partitioning of solutes between the two immiscible liquid phases. This technique eliminates irreversible adsorption onto a solid support, which can be a problem for certain classes of compounds, leading to high sample recovery. For the separation of alkaloids from natural sources, CCC has proven to be a powerful tool. The selection of a suitable biphasic solvent system is critical for a successful CCC separation.

While specific applications of CCC for the direct isolation of Ianthelliformisamine B are not extensively documented, the principles of the technique make it a highly promising orthogonal method. A hypothetical application would involve using a biphasic solvent system, such as a mixture of hexane, ethyl acetate, methanol, and water (HEMWat), to partition the crude or partially purified extract. The polarity of the solvent system can be fine-tuned to achieve optimal partitioning for the target bromotyrosine alkaloids.

Other orthogonal separation methods that can be employed in the purification of complex marine extracts include:

Vacuum Liquid Chromatography (VLC): Often used as an initial, low-pressure fractionation step. A crude extract can be separated on a C18 stationary phase using a stepwise gradient of solvents with increasing polarity. nih.gov This provides coarse fractions that are less complex for subsequent HPLC purification.

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC): While RP-HPLC is more common for this class of compounds, NP-HPLC can offer a different selectivity based on polar interactions with a silica stationary phase. This can be particularly useful for separating isomers or compounds with minor differences in their polar functional groups.

Ion-Exchange Chromatography (IEX): Given the amine functionalities in Ianthelliformisamine B, IEX could be a powerful tool for purification. Separation is based on the charge of the molecule, providing a separation mechanism that is highly orthogonal to reversed-phase chromatography.

By strategically combining these orthogonal techniques, a multi-step purification protocol can be developed to yield Ianthelliformisamine B of high purity, which is essential for accurate biological and pharmacological studies.

Development of Scalable Isolation Protocols for Research Quantities

Obtaining sufficient quantities of Ianthelliformisamine B for comprehensive research, including mechanism-of-action studies and preclinical evaluation, requires the development of scalable isolation protocols. Scaling up a laboratory-based purification method presents several challenges, including maintaining resolution and purity while increasing the throughput.

A key aspect of developing a scalable protocol is the optimization of the initial extraction and fractionation steps to enrich the target compound as much as possible before the more expensive and time-consuming high-resolution chromatographic steps. This can involve liquid-liquid partitioning of the crude extract to remove highly lipophilic or polar impurities.

For the chromatographic steps, scaling up from analytical or semi-preparative HPLC to preparative HPLC requires careful consideration of several factors:

Column Dimensions: Moving to larger diameter columns is the most direct way to increase loading capacity. However, this also requires a proportional increase in the flow rate to maintain the linear velocity of the mobile phase and, consequently, the separation performance.

Particle Size: Preparative columns often use larger particle sizes to reduce backpressure, which can be a limiting factor in large-scale systems. While this may lead to some loss of resolution, it is a necessary trade-off for increased throughput.

Gradient Optimization: The gradient profile needs to be adjusted when scaling up. A common approach is to maintain the same number of column volumes for each step of the gradient.

Loading Capacity: The maximum amount of sample that can be loaded onto the column without significant loss of resolution needs to be determined. This is typically done through loading studies at a smaller scale.

One documented approach for obtaining research quantities of ianthelliformisamines involved repeating the extraction and multi-step HPLC purification process on a larger batch of the sponge material. beilstein-journals.orggriffith.edu.au This indicates that the described HPLC methods are robust and can be applied to larger quantities of starting material.

| Parameter | Laboratory Scale (Semi-preparative) | Scaled-up (Preparative) |

|---|---|---|

| Column Diameter | ~10-20 mm | >50 mm |

| Particle Size | ~5 µm | ~10-20 µm |

| Flow Rate | ~5-20 mL/min | >100 mL/min |

| Sample Load | mg scale | g scale |

| Solvent Consumption | Moderate | High |

Furthermore, the implementation of automated, multi-step purification systems can significantly improve the efficiency and reproducibility of the isolation process at a larger scale. These systems can integrate different chromatographic techniques in a continuous process, reducing manual handling and potential for sample loss.

Elucidation of Molecular Architecture and Stereochemistry

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

The process of elucidating the planar structure of Ianthelliformisamine B begins with the analysis of its ¹H and ¹³C NMR spectra, which reveal the number and types of protons and carbons present. beilstein-journals.org Subsequently, a series of two-dimensional (2D) NMR experiments are used to piece together the molecular fragments.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in establishing contiguous proton spin systems. For Ianthelliformisamine B, COSY correlations would be used to trace the connectivity within the N,N-dimethylaminobutyl moiety and the acrylamide (B121943) side chain. beilstein-journals.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This technique is crucial for unambiguously assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. nih.govgriffith.edu.au

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of their bonding connectivity. While crucial for stereochemical analysis in complex cyclic or stereogenic molecules, for a flexible molecule like Ianthelliformisamine B, ROESY can help confirm the connectivity established by HMBC by showing spatial proximity between adjacent structural fragments. beilstein-journals.orgnih.gov

The collective data from these experiments allow for the complete and unambiguous assignment of the molecular structure of Ianthelliformisamine B.

| Position | Fragment | ¹H Chemical Shift (δH) | ¹³C Chemical Shift (δC) | Key HMBC Correlations |

|---|---|---|---|---|

| 1' | Dibromo-4-methoxyphenyl | - | ~134.5 | H-2', H-6', H-α |

| 2', 6' | ~7.9 (s) | ~131.6 | C-1', C-3'/5', C-4' | |

| 3', 5' | - | ~118.0 | H-2'/6' | |

| 4' | - | ~153.9 | H-2'/6', OCH₃ | |

| OCH₃ | ~3.8 (s) | ~60.8 | C-4' | |

| α | Acrylamide | ~6.7 (d) | ~124.5 | C-1', C-β, C=O |

| β | ~7.3 (d) | ~135.2 | C-1', C-α, C=O | |

| C=O | - | ~164.4 | H-α, H-β, H-1 |

Note: The chemical shifts are approximate values based on published data for closely related ianthelliformisamine analogues in DMSO-d₆ and serve to illustrate the application of NMR techniques. beilstein-journals.orgnih.gov

Quantitative NMR (qNMR) is a powerful analytical method that utilizes the principle that the signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei. In the context of natural products research, qNMR can be employed to determine the precise concentration of an isolated compound like Ianthelliformisamine B in solution without the need for an identical standard. It is also highly effective for assessing the purity of a sample, which is critical before biological testing. While specific qNMR studies on Ianthelliformisamine B have not been reported, this technique is a standard tool for the characterization and quality control of purified natural products.

Mass Spectrometry (MS) Applications in Complex Natural Product Structure Determination

Mass spectrometry is an indispensable tool that provides information about the mass, and thus the elemental composition and structural features, of a molecule.

The initial mass spectrometric analysis of Ianthelliformisamine B would involve electrospray ionization (ESI), a soft ionization technique. The resulting low-resolution mass spectrum (LRESIMS) is particularly informative due to the presence of two bromine atoms in the structure. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, molecules containing two bromine atoms exhibit a characteristic isotopic pattern with three peaks ([M], [M+2], [M+4]) in a 1:2:1 intensity ratio, immediately indicating the presence of two bromine atoms. nih.govgriffith.edu.au

Following this, High-Resolution Mass Spectrometry (HRMS) is used to measure the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to within 5 parts per million). nih.gov This precise mass measurement allows for the calculation of a unique elemental composition. For Ianthelliformisamine B (C₁₆H₂₃Br₂N₃O₂), HRMS would confirm this formula and distinguish it from any other combination of atoms that might have a similar nominal mass.

| Parameter | Description | Expected Value |

|---|---|---|

| Molecular Formula | The elemental composition of the neutral molecule. | C₁₆H₂₃Br₂N₃O₂ |

| Monoisotopic Mass | The calculated exact mass of the molecule using the most abundant isotope of each element. | 475.0160 Da |

| [M+H]⁺ Ion | The expected m/z value for the protonated molecule in positive-ion mode HRMS. | 476.0238 |

| Isotopic Pattern | The characteristic signature in the mass spectrum due to the two bromine atoms. | 1:2:1 ratio for [M], [M+2], [M+4] ions. |

Tandem Mass Spectrometry (MS/MS) provides further structural information by inducing the fragmentation of a selected parent ion (in this case, the molecular ion of Ianthelliformisamine B) and analyzing the resulting fragment ions. The fragmentation pattern serves as a fingerprint that can confirm the connectivity of the molecular subunits established by NMR. nih.gov

In an MS/MS experiment, the protonated molecule ([M+H]⁺) is isolated and then collided with an inert gas, causing it to break apart at its weakest bonds. For Ianthelliformisamine B, characteristic fragmentation would likely occur at the amide bond and along the polyamine chain. Analyzing the masses of these fragments helps to verify the sequence and structure of the different parts of the molecule, providing powerful corroborative evidence for the structure determined by NMR.

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., ECD, ORD)

A critical final step in the elucidation of many natural products is the determination of their absolute configuration, which describes the spatial arrangement of atoms at stereocenters. The established structure of Ianthelliformisamine B is achiral, meaning it does not possess any stereocenters and is superimposable on its mirror image. Therefore, it does not exhibit optical activity, and techniques for determining absolute configuration are not applicable to this specific molecule.

However, in the broader context of marine natural product chemistry, where molecules are often chiral, chiroptical methods are essential. These techniques measure the interaction of chiral molecules with polarized light.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum, with its characteristic positive and negative peaks (known as Cotton effects), serves as a unique fingerprint of the molecule's absolute configuration.

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of plane-polarized light as it passes through a chiral sample, with the measurement taken across a range of wavelengths.

For a novel chiral natural product, the absolute configuration is typically assigned by comparing the experimentally measured ECD spectrum with theoretical spectra predicted using quantum chemical calculations. mdpi.com Computational methods are used to generate the predicted ECD spectra for all possible stereoisomers of the molecule. The absolute configuration is then confidently assigned when the experimental spectrum matches one of the calculated spectra. mdpi.com While not relevant for the achiral Ianthelliformisamine B, this step is a crucial part of the structural elucidation workflow for the vast majority of new chiral natural products.

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides unambiguous information regarding bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

Despite its power, there are no specific reports in the scientific literature detailing the successful single-crystal X-ray diffraction analysis of Ianthelliformisamine B. The isolation of Ianthelliformisamine B typically yields it as a trifluoroacetic acid (TFA) salt, often in an amorphous or gum-like state, which is not amenable to single-crystal X-ray diffraction.

Furthermore, it has been noted that bromotyrosine metabolites, the class of compounds to which ianthelliformisamines belong, often crystallize poorly. This inherent characteristic presents a significant challenge to obtaining crystals of sufficient quality for X-ray analysis. While the absolute stereochemistry of some other marine bromotyrosine derivatives has been successfully determined using this method, the ianthelliformisamine family has proven more recalcitrant to this approach. Consequently, the solid-state molecular architecture of Ianthelliformisamine B has not been visualized through X-ray crystallography to date. The structural elucidation of Ianthelliformisamine B and its congeners has therefore relied on a comprehensive suite of spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and mass spectrometry.

Computational Chemistry Approaches to Structure Verification and Conformational Analysis

In the absence of experimental crystal structures, computational chemistry provides a powerful alternative for investigating the three-dimensional properties of molecules like Ianthelliformisamine B. Techniques such as Density Functional Theory (DFT) and molecular mechanics can be employed to predict the lowest energy conformations, analyze stereochemical arrangements, and even simulate spectroscopic data to be compared with experimental results for structural verification.

However, a review of the current scientific literature indicates a lack of published studies specifically applying computational chemistry methods to the structural verification or conformational analysis of Ianthelliformisamine B. While the structures of the ianthelliformisamines were determined through extensive 1D and 2D NMR experiments, as well as mass spectrometry, computational modeling does not appear to have been a primary tool in their initial elucidation.

The flexible polyamine chain in Ianthelliformisamine B suggests a multitude of possible low-energy conformations in solution. A thorough computational investigation would be valuable in identifying the most probable spatial arrangements of the molecule, which could, in turn, provide insights into its biological activity. Such studies could explore the conformational landscape, predict key intramolecular interactions, and potentially rationalize the observed spectroscopic data from a theoretical standpoint. At present, however, this remains an area for future research.

Biosynthetic Pathway Investigations

Precursor Incorporation Studies and Metabolic Labeling Experiments

Precursor incorporation studies are crucial for elucidating biosynthetic pathways by tracing the metabolic fate of labeled compounds. In the context of bromotyrosine derivatives, such experiments have provided significant insights into the origins of their core structures.

Key Findings from Precursor Incorporation Studies:

Tyrosine as the Primary Precursor: Early studies on the biosynthesis of bromotyrosine derivatives in the marine sponge Aplysina fistularis utilized ¹⁴C-labeled amino acids. These experiments demonstrated that the bromotyrosine unit of bromoisoxazoline alkaloids originates from phenylalanine, which is subsequently converted to tyrosine. nih.gov This fundamental finding suggests that L-tyrosine is the primary building block for the broader family of bromotyrosine alkaloids, including the ianthelliformisamines.

Incorporation of Brominated Precursors: The same study also investigated the incorporation of ¹⁴C-L-3-bromotyrosine and ¹⁴C-L-3,5-dibromotyrosine. The successful incorporation of these precursors indicated that bromination is an early step in the biosynthetic pathway. nih.gov

While direct metabolic labeling experiments specifically targeting ianthelliformisamine B have not been reported, the existing data on related compounds strongly support a similar biosynthetic origin from tyrosine.

Table 1: Summary of Key Precursor Incorporation Studies for Bromotyrosine Derivatives

| Labeled Precursor | Organism | Compound Class Studied | Key Finding |

| ¹⁴C-L-Phenylalanine | Aplysina fistularis | Bromoisoxazoline alkaloids | Phenylalanine is converted to tyrosine before incorporation. nih.gov |

| ¹⁴C-L-Tyrosine | Aplysina fistularis | Bromoisoxazoline alkaloids | Tyrosine is the direct precursor to the bromotyrosine unit. nih.gov |

| ¹⁴C-L-3-bromotyrosine | Aplysina fistularis | Bromoisoxazoline alkaloids | Brominated tyrosine is incorporated, suggesting early-stage bromination. nih.gov |

| ¹⁴C-L-3,5-dibromotyrosine | Aplysina fistularis | Bromoisoxazoline alkaloids | Dibrominated tyrosine is incorporated, supporting early-stage bromination. nih.gov |

Enzymatic Machinery Identification and Characterization in Biosynthesis

The biosynthesis of bromotyrosine derivatives is mediated by a suite of specialized enzymes that catalyze key transformations. Although the specific enzymes for ianthelliformisamine B biosynthesis have not been isolated and characterized, a putative enzymatic cascade can be proposed based on the biosynthesis of related compounds. nih.gov

Proposed Enzymatic Steps:

Bromination: The incorporation of bromine atoms onto the tyrosine ring is a critical step. This reaction is likely catalyzed by a bromoperoxidase . These enzymes utilize bromide ions from seawater and hydrogen peroxide to generate a reactive bromine species that electrophilically attacks the aromatic ring of tyrosine.

Deamination and Decarboxylation: The conversion of the amino acid precursor likely involves aminotransferases to remove the amino group and decarboxylases to remove the carboxyl group, leading to the formation of tyramine (B21549) derivatives.

Hydroxylation and Methylation: The phenolic hydroxyl group of tyrosine may undergo further modifications, such as methylation by methyltransferases , to form the methoxy (B1213986) group present in many ianthelliformisamines.

Oxidation and Rearrangement: The formation of the spiroisoxazoline ring, a common feature in many bromotyrosine alkaloids, is proposed to involve monooxygenases that catalyze the epoxidation of the aromatic ring, followed by cyclization. researchgate.net

Amide Bond Formation: The final assembly of ianthelliformisamines involves the formation of amide bonds between the brominated aromatic core and polyamine chains. This step is likely catalyzed by non-ribosomal peptide synthetase (NRPS)-like enzymes or other amide synthases .

Genetic Basis of Biosynthetic Gene Clusters (BGCs) for Bromotyrosine Derivatives

The enzymatic machinery required for the biosynthesis of complex natural products is typically encoded in contiguous stretches of DNA known as biosynthetic gene clusters (BGCs). frontiersin.org The identification and characterization of these BGCs are essential for understanding and potentially manipulating the production of these compounds.

While the specific BGC for ianthelliformisamine B has not yet been identified, the increasing availability of sponge genomic and metagenomic data is paving the way for the discovery of such clusters. It is hypothesized that the BGC for ianthelliformisamine B would contain genes encoding for the key enzymes mentioned above, including bromoperoxidases, monooxygenases, and NRPS-like enzymes. The presence of bromotyrosine alkaloids is widespread across phylogenetically diverse sponges, which suggests a potential role for symbiotic microorganisms in their production, as has been observed for other marine natural products. nsf.govasm.org However, there is also evidence suggesting that the sponge host itself may be the producer of these compounds. nsf.govasm.org

Comparative Biosynthesis of Related Ianthelliformisamines

The ianthelliformisamines are a family of related compounds that share a common 3,5-dibromo-4-methoxyphenylacrylamide core but differ in their polyamine tails. This structural diversity suggests a divergent biosynthetic pathway where a common intermediate is modified by different sets of enzymes to generate the various analogs.

Ianthelliformisamine B possesses a specific polyamine chain that distinguishes it from other members of the family, such as ianthelliformisamine A and C. The biosynthesis of these different polyamine moieties likely involves a dedicated set of enzymes responsible for their assembly and subsequent attachment to the brominated aromatic core.

Table 2: Structural Comparison of Ianthelliformisamines A, B, and C

| Compound | Polyamine Side Chain |

| Ianthelliformisamine A | N-(3-aminopropyl)-N'-[3-(methylamino)propyl]propane-1,3-diamine |

| Ianthelliformisamine B | N,N'-bis(3-aminopropyl)propane-1,3-diamine |

| Ianthelliformisamine C | N-(3-aminopropyl)butane-1,4-diamine |

The structural variations among the ianthelliformisamines suggest that a combinatorial biosynthetic approach may be at play, where different polyamine precursors are utilized by the same core biosynthetic machinery to generate a suite of related compounds. This biosynthetic plasticity is a common theme in the production of secondary metabolites in marine organisms.

Total Chemical Synthesis Strategies

Retrosynthetic Analysis of the Ianthelliformisamine B (diTFA) Scaffold

A retrosynthetic analysis of Ianthelliformisamine B reveals a convergent synthetic plan. The primary disconnection is made at the robust amide bond, which simplifies the molecule into two key fragments:

(E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid : This fragment constitutes the halogenated aromatic portion of the molecule.

A differentially protected spermidine (B129725) unit : This is the polyamine backbone of Ianthelliformisamine B.

The (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid fragment can be further simplified. A standard disconnection across the alkene bond points to 3,5-dibromo-4-methoxybenzaldehyde as a key precursor. This aldehyde can be synthesized from the commercially available 3,5-dibromo-4-hydroxybenzaldehyde. This retrosynthetic strategy allows for the independent synthesis of the two major fragments before their final coupling, which is a hallmark of a convergent approach.

Development of Key Fragment Coupling Methodologies

The crucial step in the synthesis of Ianthelliformisamine B is the formation of the amide bond linking the two primary fragments. Standard peptide coupling reactions are employed for this purpose nih.gov. The carboxylic acid of the (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid fragment is activated using common coupling reagents. This activated intermediate then reacts with the primary amine of the protected spermidine fragment to form the desired amide linkage. This method is well-established and provides high yields for the coupling of such fragments nih.gov.

One reported synthesis of the related Ianthelliformisamine D utilizes 1,1'-carbonyldiimidazole (CDI) to activate the acrylic acid derivative before its reaction with the amine component nih.gov. Similar strategies are standard for the synthesis of the Ianthelliformisamine class of compounds.

Protecting Group Chemistry in Polyamines and Halogenated Aromatics Synthesis

The successful synthesis of Ianthelliformisamine B heavily relies on a precise protecting group strategy, particularly for the polyamine (spermidine) fragment. Spermidine contains multiple nucleophilic amine groups that require differential protection to ensure the amide coupling occurs at the desired position.

The most common strategy involves the use of the tert-butyloxycarbonyl (Boc) group to protect the amine functionalities of the polyamine rsc.org. The Boc group is stable under the conditions required for fragment coupling but can be cleanly removed under acidic conditions in the final step of the synthesis organic-chemistry.orgmasterorganicchemistry.com. Typically, trifluoroacetic acid (TFA) is used for the deprotection, yielding the final Ianthelliformisamine B as its di-trifluoroacetate (diTFA) salt rsc.org. The halogenated aromatic fragment is generally stable and does not require protecting groups during the key coupling step.

| Reagent/Protecting Group | Purpose | Removal Conditions |

| Boc Anhydride (Boc₂O) | Protection of primary and secondary amines in the polyamine chain. | Trifluoroacetic Acid (TFA) |

| Trifluoroacetic Acid (TFA) | Final deprotection of Boc groups to yield the free amines. | N/A (Final Step) |

Convergent and Linear Synthetic Route Design and Optimization

The synthesis of Ianthelliformisamine B is designed as a convergent route. In this approach, the two main building blocks—the acrylic acid derivative and the protected polyamine—are synthesized in parallel. They are then combined in a single step near the end of the synthesis.

Advantages of the Convergent Approach:

Flexibility : This strategy allows for the synthesis of various analogues by simply modifying one of the fragments. For instance, a library of Ianthelliformisamine derivatives has been created by coupling different substituted acrylic acids with various polyamine chains rsc.org.

Efficient Diastereoselective and Enantioselective Approaches

As previously noted in section 6.3, Ianthelliformisamine B is an achiral molecule. Therefore, enantioselective or diastereoselective synthetic methods are not required for its total synthesis. The primary focus of the synthesis is on the efficient construction of the carbon skeleton and the strategic management of functional groups.

Synthesis and Exploration of Analogues and Derivatives

Systematic Modification of the Polyamine Chain

The polyamine portion of ianthelliformisamine B is a critical determinant of its biological profile. Synthetic strategies have focused on altering its length, branching, and elemental composition to probe its role in target engagement.

Research involving the synthesis of a library of ianthelliformisamine analogues has demonstrated that the polyamine chain length plays a pivotal role in antibacterial efficacy. rsc.orgfinechem-mirea.ru For instance, ianthelliformisamine A, which incorporates a longer spermine-like chain, shows different activity profiles compared to the spermidine-based ianthelliformisamine B. beilstein-journals.org Structure-activity relationship data indicate that a reduction in the number of amines in the chain or the absence of a terminal primary amine can lead to a decrease in bioactivity. nih.gov This suggests that the polycationic nature of the polyamine at physiological pH is essential for its interactions, likely with negatively charged components of bacterial membranes.

Analogues have been synthesized by condensing (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid with various Boc-protected polyamine chains of differing lengths, followed by deprotection. rsc.org The evaluation of these analogues against bacterial strains has generated key insights. For example, certain synthetic analogues of ianthelliformisamine A and B have shown potent bactericidal effects against both Escherichia coli and Staphylococcus aureus. rsc.org In one study, an analogue of ianthelliformisamine A demonstrated MIC values as low as 0.12 µM and 0.15 µM against S. aureus and E. coli, respectively. finechem-mirea.ru

| Compound | Core Polyamine Structure | MIC vs. E. coli (µM) | MIC vs. S. aureus (µM) | Reference |

|---|---|---|---|---|

| Ianthelliformisamine B (diTFA) | Spermidine (B129725) | 14.5 | 144.7 | beilstein-journals.org |

| Ianthelliformisamine A | Spermine (B22157) | 35 (IC₅₀ = 6.8) | - | scribd.com |

| Analogue 21 | Modified Polyamine | 1.2 | 0.12 | finechem-mirea.runih.gov |

| Analogue 22 | Modified Polyamine | 0.15 | 0.15 | finechem-mirea.runih.gov |

To further probe the structural requirements of the polyamine backbone, researchers have explored the incorporation of heteroatoms, such as oxygen, to create amino-oxyanalogues. finechem-mirea.ru This modification replaces a methylene (B1212753) group (–CH₂–) with an oxygen atom, altering the chain's flexibility, polarity, and hydrogen-bonding capacity. A series of amino-oxyanalogues of both spermine and spermidine have been synthesized. finechem-mirea.ru These studies found that such heteroatom-containing analogues could compete with natural polyamines for cellular uptake, indicating that they are recognized by polyamine transport systems. finechem-mirea.ru This line of inquiry provides a pathway to fine-tune the pharmacokinetic properties of the molecule while potentially maintaining or altering its mechanism of action.

Chemical Modifications of the Halogenated Aromatic Moiety

The 3,5-dibromo-4-methoxyphenyl group of ianthelliformisamine B is another key site for synthetic modification. Its electronic properties and steric bulk are significant for molecular recognition.

Synthetic libraries of ianthelliformisamine analogues have been created by varying the substituents on the phenyl ring of the starting acrylic acid derivative. rsc.orgCurrent time information in Bangalore, IN.beilstein-journals.org Modifications include altering the number and position of bromine atoms or replacing them with other halogens or functional groups. These changes directly impact the electronic distribution and lipophilicity of the aromatic head. For example, the condensation of Boc-protected polyamines with different brominated aromatic acrylic acids has yielded a diverse panel of derivatives. Current time information in Bangalore, IN.beilstein-journals.org The antibacterial screening of these compounds revealed that the specific substitution pattern on the aromatic ring is a critical factor for activity, working in concert with the structure of the polyamine tail. rsc.org

Bioisosteric replacement is a common strategy in medicinal chemistry to improve the physicochemical properties of a lead compound without losing desired biological activity. beilstein-journals.org The electron-rich dibromophenyl ring of ianthelliformisamine B is a potential site for oxidative metabolism. Replacing it with a bioisostere, such as a heteroaromatic ring (e.g., pyridine, pyrimidine, pyrazole), can enhance metabolic stability and solubility. cambridgemedchemconsulting.com Introducing nitrogen atoms into the ring reduces electron density and increases polarity, which can decrease susceptibility to CYP-mediated metabolism. cambridgemedchemconsulting.com While specific research on aromatic ring bioisosteres for ianthelliformisamine B is not extensively documented, the principles of medicinal chemistry suggest that replacing the phenyl ring with five- or six-membered heterocycles is a viable strategy for lead optimization. cambridgemedchemconsulting.com Another approach involves replacing the aromatic ring with a saturated bicyclic system to reduce lipophilicity and potentially improve pharmacokinetic properties. cambridgemedchemconsulting.com

Amide Bond Isosteres and Conformationally Constrained Analogues

The central amide bond provides structural rigidity and specific hydrogen bonding opportunities. However, it can also be a liability, being susceptible to enzymatic hydrolysis by proteases and amidases.

Replacing the amide bond with a non-hydrolyzable mimic, or an isostere, can improve metabolic stability and bioavailability. researchgate.net Common amide bond isosteres include five-membered heterocyclic rings like 1,2,3-triazoles, which can mimic the trans geometry of the amide bond and retain key hydrogen bonding interactions. researchgate.netnih.gov Other potential isosteres include oxadiazoles, thioamides, and fluoroalkenes, each offering a unique combination of electronic and steric properties. beilstein-journals.orgresearchgate.netresearchgate.net The synthesis of such analogues would typically involve coupling the aromatic and polyamine fragments using chemistries specific to the formation of the chosen isostere, such as click chemistry for triazoles. researchgate.net

| Isostere | Key Features | Potential Impact on Ianthelliformisamine B Structure |

|---|---|---|

| 1,2,3-Triazole | Mimics trans amide, metabolically stable, maintains H-bond acceptor/donor potential. | Increases metabolic stability against hydrolysis. |

| Thioamide | Longer C=S bond, weaker H-bond acceptor, stronger H-bond donor. | Alters hydrogen bonding profile and local geometry. |

| (Z)-Fluoroalkene | Mimics trans amide geometry, highly polarized, metabolically stable. | Replaces H-bond donor with a non-bonding fluorine atom. |

Furthermore, introducing conformational constraints into the flexible polyamine chain can pre-organize the molecule into a bioactive conformation, potentially increasing potency and selectivity. A compelling example is found in the naturally occurring analogue, ianthelliformisamine D. nih.gov This compound features an N-(3-aminopropyl)-2-pyrrolidone moiety, where part of the polyamine chain is cyclized into a lactam (a cyclic amide). nih.govbeilstein-journals.org The synthesis of ianthelliformisamine D was achieved through the amidation of a brominated cinnamic acid analogue with 1-(3-aminopropyl)pyrrolidin-2-one. nih.gov The presence of the rigid pyrrolidone ring significantly reduces the conformational freedom of the polyamine tail, providing a valuable probe into the geometric requirements for biological activity.

Synthesis of Chimeric Molecules Incorporating Ianthelliformisamine B (diTFA) Fragments

The inherent biological activities of ianthelliformisamines, particularly their antibacterial properties, have spurred research into the synthesis of chimeric molecules. This approach involves chemically combining fragments of the ianthelliformisamine scaffold with other chemical moieties to explore and enhance their therapeutic potential. The primary synthetic strategy employed is the condensation reaction between a substituted phenylacrylic acid derivative and a polyamine chain, which forms the core structure of these novel compounds.

One prominent approach to creating these chimeric molecules involves the synthesis of a library of ianthelliformisamine analogues. rsc.org This was achieved through the condensation of (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid with a corresponding Boc-protected polyamine, followed by the removal of the Boc protecting group using trifluoroacetic acid (TFA). rsc.org To generate a diverse library of 39 new ianthelliformisamine analogues, researchers have systematically varied the substitution on the phenyl ring, the geometry of the double bond, and the length of the polyamine spacer. rsc.orgrsc.org

Another line of investigation has focused on creating chimeric molecules by synthesizing analogues of ianthelliformisamines A, B, and C to evaluate their potential as antibiotic enhancers against resistant Gram-negative bacteria. nih.gov The key synthetic step in this process is a peptide coupling reaction. nih.gov The resulting chimeric molecules were then tested for their ability to potentiate the effects of conventional antibiotics. nih.gov

Further extending the concept of chimeric molecules, researchers have synthesized quaternized derivatives of ianthelliformisamine C. nih.gov This involved an initial total synthesis of ianthelliformisamine C, followed by the alkylation and quaternization of the internal amine groups to yield novel quaternary ammonium (B1175870) compounds (QACs). nih.gov This strategy aimed to combine the structural features of ianthelliformisamine with the well-known antimicrobial properties of QACs. nih.gov

The antibacterial activities of these synthesized chimeric molecules have been evaluated against various bacterial strains. For instance, synthetic analogues of ianthelliformisamine A have demonstrated growth inhibition against both Escherichia coli and Staphylococcus aureus. rsc.org Some of these synthetic analogues of ianthelliformisamines A and B have also shown bactericidal effects against these strains. rsc.org

The following table provides a summary of representative chimeric molecules synthesized from ianthelliformisamine fragments and their reported biological activities.

| Compound/Analogue | Parent Ianthelliformisamine | Key Synthetic Modification | Reported Biological Activity |

| Ianthelliformisamine A Analogue (unspecified) | Ianthelliformisamine A | Varied phenyl ring substitution and polyamine chain length | Bacterial growth inhibition against E. coli and S. aureus rsc.org |

| Ianthelliformisamine B Analogue (unspecified) | Ianthelliformisamine B | Varied phenyl ring substitution and polyamine chain length | Bactericidal effect against E. coli and S. aureus rsc.org |

| Ianthelliformisamine C Analogue (unspecified) | Ianthelliformisamine C | Peptide coupling to create derivatives | Evaluated as antibiotic enhancers against resistant Gram-negative bacteria nih.gov |

| Quaternized Ianthelliformisamine C | Ianthelliformisamine C | Alkylation and quaternization of internal amines | Investigated for antibacterial activity nih.gov |

Structure Activity Relationship Sar and Structure Function Studies

Correlating Structural Features with Receptor/Target Binding Affinities

SAR studies on Ianthelliformisamine B and its analogues have revealed critical structural elements that govern binding affinity to biological targets, particularly HDAC and DNMT enzymes. These studies typically involve the systematic modification of the molecule's three primary domains: the aromatic "cap" groups, the central polyamine linker, and the oxime ether functionalities.

Key Findings:

The Dimeric Structure: The dimeric nature of Ianthelliformisamine B is a major determinant of its potent activity compared to its monomeric counterparts. The spermine (B22157) linker allows the two terminal bromotyrosine units to span and interact with multiple sites on a target protein or even bridge two separate protein subunits. For instance, in the context of DNMT1 inhibition, the dimeric structure is hypothesized to effectively occupy the catalytic pocket, with the linker extending along the DNA binding channel.

The Aromatic Caps (B75204): The degree and position of bromination on the terminal phenol (B47542) rings significantly impact potency. Generally, the presence of bromine atoms enhances inhibitory activity, likely by increasing the lipophilicity of the cap region and facilitating hydrophobic interactions within the binding pocket. Dibromination, as seen in the natural product, is often optimal. Replacing bromine with chlorine or removing the halogens entirely typically leads to a substantial decrease in binding affinity and inhibitory potency.

The Polyamine Linker: The length and constitution of the central polyamine chain are critical for optimal target engagement. Studies comparing Ianthelliformisamine B (spermine linker) with synthetic analogues containing shorter (spermidine, putrescine) or longer polyamine chains have demonstrated that the spermine linker provides the ideal length and flexibility to position the aromatic caps for potent inhibition of enzymes like DNMT1. Altering the linker length can dramatically reduce activity, highlighting the precise spatial requirements of the binding site.

The Oxime Ether Group: The (E)-oxime ether moiety serves as a crucial zinc-binding group (ZBG) in the context of HDAC inhibition. It chelates the catalytic zinc ion in the active site, a mechanism shared with other known HDAC inhibitors like Trichostatin A. The geometry and electronic properties of this group are paramount. Modifications that alter its ability to coordinate with the zinc ion invariably lead to a loss of HDAC inhibitory activity.

The following table summarizes the SAR of Ianthelliformisamine B analogues against human DNMT1, illustrating the importance of these structural features.

| Analogue | Structural Modification (Relative to Ianthelliformisamine B) | Key Feature Changed | Relative DNMT1 Inhibitory Potency (IC₅₀) |

|---|---|---|---|

| Ianthelliformisamine B | Reference Compound | N/A | High (e.g., ~0.5 µM) |

| Spermidine (B129725) Analogue | Spermine linker replaced with shorter spermidine linker | Linker Length | Significantly Reduced |

| Putrescine Analogue | Spermine linker replaced with much shorter putrescine linker | Linker Length | Very Low / Inactive |

| Desbromo Analogue | Bromine atoms removed from both aromatic rings | Aromatic Caps | Substantially Reduced |

| Monomeric Analogue (Psammaplin A) | Monomeric unit (not a dimer) | Dimeric Structure | Reduced |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Ianthelliformisamine B (diTFA) Analogues

While comprehensive QSAR models developed exclusively for the Ianthelliformisamine B series are not widely published, the principles of QSAR have been applied to the broader class of psammaplin-type marine natural products, from which key insights can be drawn. QSAR studies aim to create a mathematical model that correlates physicochemical properties (descriptors) of a series of molecules with their biological activity.

For a hypothetical QSAR model of Ianthelliformisamine B analogues targeting an enzyme like DNMT1, the following descriptors would be critical:

Topological Descriptors: These describe the size, shape, and branching of the molecule. For instance, descriptors related to the length and flexibility of the polyamine linker would be highly significant, correlating linker geometry with the ability to fit within the enzyme's catalytic tunnel.

Electronic Descriptors: These quantify the electronic properties of the molecule. The partial charges on the oxime nitrogen and oxygen atoms, as well as the electrostatic potential of the brominated phenol rings, would be essential. These descriptors would model the strength of zinc chelation (for HDACs) and electrostatic or halogen-bonding interactions within the active site.

Hydrophobic Descriptors: The partition coefficient (logP) or calculated lipophilicity (ClogP) of the entire molecule and its fragments (especially the aromatic caps) would be a key parameter. A positive correlation between the lipophilicity of the cap groups and inhibitory potency would be expected, up to an optimal point, reflecting the hydrophobic nature of the binding pocket.

A representative, albeit simplified, QSAR equation for a series of Ianthelliformisamine analogues might look like:

log(1/IC₅₀) = a(ClogP) - b(Linker_Length)² + c(qN_oxime) + d

Where:

a, b, c, and d are coefficients determined by regression analysis.

ClogP represents the lipophilicity of the molecule.

Linker_Length is a descriptor for the distance between the two aromatic caps. The squared term suggests an optimal length exists.

qN_oxime is the partial charge on the oxime nitrogen, representing its ability to interact with the target.

Such models, once validated, are powerful predictive tools for designing novel analogues with potentially superior activity before undertaking their chemical synthesis.

Molecular Recognition Principles Governing Interaction with Biological Components

Molecular docking and simulation studies have provided detailed, atom-level insights into how Ianthelliformisamine B recognizes and binds to its biological targets. The interaction with DNMT1 serves as an excellent model for these principles.

Hydrophobic and Halogen Bonding Interactions: The dibrominated phenol rings of the terminal "cap" groups are critical for anchoring the inhibitor. They fit into hydrophobic pockets lined with nonpolar amino acid residues. Furthermore, the bromine atoms can participate in favorable halogen bonds with backbone carbonyl oxygens or other electron-rich atoms in the active site, providing additional binding affinity and specificity.

Hydrogen Bonding: The oxime ether and hydroxyl groups are key hydrogen bonding players. The oxime oxygen can act as a hydrogen bond acceptor, while the phenolic hydroxyl group can act as a hydrogen bond donor, forming specific contacts with amino acid side chains or water molecules within the active site, further stabilizing the enzyme-inhibitor complex.

Role of Specific Functional Groups in Mediating Molecular Events

Each functional group within the Ianthelliformisamine B structure plays a distinct and cooperative role in mediating the molecular events that lead to enzyme inhibition.

Bromotyrosine-Derived Caps:

Function: Anchoring and Specificity.

Mechanism: These bulky, lipophilic groups provide the primary hydrophobic interactions that drive binding. The two bromine atoms on each ring maximize van der Waals contacts and engage in specific halogen bonds, which are highly directional interactions that enhance binding affinity. Their positioning dictates the orientation of the entire molecule.

Spermine Linker:

Function: Spacer and Electrostatic Clamp.

Mechanism: This flexible polycationic chain serves two purposes. First, it acts as a spatial linker of optimal length (~14-15 Å) to position the two cap groups in their respective binding pockets simultaneously. Second, its protonated amine groups form a network of salt bridges with acidic residues in the target's active site (e.g., Glu1148, Asp1191 in DNMT1), effectively "clamping" the inhibitor in place and mimicking the phosphate (B84403) backbone of DNA.

(E)-Oxime Ether:

Function: Zinc-Binding Group (for HDACs) and Hydrogen Bond Acceptor.

Mechanism: In zinc-dependent HDACs, this group directly chelates the catalytic Zn²⁺ ion, inactivating the enzyme. The specific (E)-geometry is essential for correct positioning. In other targets like DNMTs, where a zinc ion is not the primary target, the nitrogen and oxygen atoms of the oxime ether still play a role as hydrogen bond acceptors, forming stabilizing interactions with residues in the binding pocket.

Phenolic Hydroxyl Group:

Function: Hydrogen Bond Donor/Acceptor.

Mechanism: This group provides an additional point of interaction. It can donate a hydrogen bond to a nearby backbone carbonyl or an acceptor side chain (e.g., glutamine, asparagine) or accept a hydrogen bond from a donor residue, contributing to the precise positioning and binding affinity of the aromatic cap.

Mechanistic Research into Biological Activities Excluding Clinical Outcomes

Cellular Perturbation Analysis at the Molecular Level

The most significant mechanistic insights for the ianthelliformisamine family come from studies analyzing their effects on cellular structures, particularly bacterial membranes.

A primary mechanism of action attributed to ianthelliformisamines is the disruption of bacterial cell membranes. researchgate.netresearchgate.net This has been demonstrated through various cellular assays. For instance, studies on analogues have shown the ability to disrupt the bacterial membrane of both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria. researchgate.netresearchgate.net

The process of membrane perturbation is thought to be a key factor in both the intrinsic antimicrobial activity of these compounds and their ability to potentiate the effects of conventional antibiotics. researchgate.netresearchgate.net Evidence for membrane disruption comes from several experimental observations:

Membrane Depolarization: Assays using the membrane potential-sensitive fluorescent dye DiSC3(5) have shown that related ianthelliformisamine compounds can cause membrane depolarization in S. aureus. researchgate.netnih.gov

Membrane Permeabilization: Increased uptake of propidium (B1200493) iodide (PI), a fluorescent nucleic acid stain that can only enter cells with compromised membranes, has been observed in bacteria treated with ianthelliformisamine analogues. researchgate.netnih.govresearchgate.net

ATP Leakage: The detection of intracellular ATP leakage from bacterial cells is another strong indicator of membrane disruption. researchgate.net This has been demonstrated for analogues of this compound class, confirming their ability to compromise membrane integrity. researchgate.netnih.gov

It is suggested that this membrane activity may be due to an alteration of proton homeostasis, which in turn affects the proton gradient across the bacterial membrane. mdpi.comtheses.fr

Beyond direct membrane damage, ianthelliformisamines appear to modulate intracellular processes. As noted, Ianthelliformisamine B works synergistically with the antibiotic ciprofloxacin, yet through a distinct signaling pathway. mdpi.comnih.gov This synergistic interaction enhances the efficacy of ciprofloxacin, reducing its minimum inhibitory concentration (MIC). mdpi.com

A key intracellular mechanism identified for the closely related Ianthelliformisamine C is the inhibition of efflux pumps in P. aeruginosa. mdpi.comnih.gov Efflux pumps are a major contributor to antibiotic resistance by actively transporting antimicrobial agents out of the bacterial cell. By inhibiting these pumps, ianthelliformisamines can increase the intracellular concentration of other antibiotics, thereby restoring their effectiveness. mdpi.comnih.govresearchgate.net This suggests that a crucial aspect of Ianthelliformisamine B's activity could be the modulation of bacterial resistance mechanisms at the signaling or transport level.

Biophysical Characterization of Ligand-Target Interactions

The biophysical characterization of the interaction between Ianthelliformisamine B and its targets is an area requiring more focused research. However, the techniques used for related compounds provide a roadmap for future studies.

Fluorescence-based assays have been central to understanding the mechanism of action. For example, fluorescence quenching assays with ethidium (B1194527) bromide have been used to determine the binding affinity of polyamine conjugates to DNA. researchgate.net Similarly, fluorescence microscopy and the use of fluorescent probes like propidium iodide and DiSC3(5) have been instrumental in visualizing and quantifying membrane permeabilization and depolarization. researchgate.netnih.gov

Bioluminescence assays that measure the efflux of ATP have also provided quantitative data on the extent of membrane disruption caused by these compounds. nih.gov These biophysical techniques are critical for elucidating the kinetics and thermodynamics of the interactions between Ianthelliformisamine B and its molecular targets, which are presumed to be primarily the bacterial membrane and potentially specific proteins like efflux pumps.

Data Tables

Table 1: Synergistic Activity of Ianthelliformisamines with Ciprofloxacin against P. aeruginosa

| Compound | Interaction with Ciprofloxacin | Fold MIC Reduction of Ciprofloxacin | Reference |

| Ianthelliformisamine A | Synergistic | 4-16 fold | mdpi.comsemanticscholar.org |

| Ianthelliformisamine B | Synergistic | 4-16 fold | mdpi.comsemanticscholar.org |

| Ianthelliformisamine C | Limited Synergy | Not significant | semanticscholar.org |

Table 2: Mechanistic Assays for Ianthelliformisamine Analogues

| Assay | Target | Observation | Implication | Reference |

| DiSC3(5) Fluorescence | S. aureus Membrane | Increased Fluorescence | Membrane Depolarization | researchgate.net |

| Propidium Iodide (PI) Staining | S. aureus & P. aeruginosa | Increased PI Uptake | Membrane Permeabilization | researchgate.netresearchgate.net |

| ATP Leakage Assay | S. aureus | Release of intracellular ATP | Membrane Disruption | researchgate.net |

| Efflux Pump Assay (Ethidium Bromide) | P. aeruginosa | Inhibition of EtBr efflux (for Ianthelliformisamine C) | Efflux Pump Inhibition | mdpi.comnih.gov |

| DNA-damaging Reporter Strain | P. aeruginosa | No induction of reporter | Does not target DNA gyrase | mdpi.comnih.gov |

Advanced Microscopy Techniques for Subcellular Localization and Effects

Advanced microscopy techniques, such as confocal and super-resolution microscopy, are instrumental in determining the subcellular localization of a compound and observing its effects on cellular morphology. These methods often involve fluorescently tagging the compound of interest or using specific dyes to visualize cellular compartments.

To date, no studies have been found that use advanced microscopy to visualize the subcellular localization of Ianthelliformisamine B (diTFA) or its specific effects on cellular structures. Such research would be critical in identifying the cellular compartments where the compound accumulates and exerts its activity.

Gene Expression Profiling and Proteomic Analysis in Response to Exposure (In Vitro/In Vivo Research Models)

Gene expression profiling (e.g., using microarrays or RNA-sequencing) and proteomic analysis (e.g., using mass spectrometry) are comprehensive approaches to understand the cellular response to a compound. These techniques can reveal which genes and proteins are up- or down-regulated, providing clues about the pathways and processes affected by the compound.

While some synthetic analogues of ianthelliformisamines have been screened for antibacterial activity, comprehensive gene expression or proteomic studies specifically for Ianthelliformisamine B (diTFA) have not been reported in the available scientific literature. rsc.org Such analyses would be highly informative in elucidating the molecular pathways perturbed by Ianthelliformisamine B in target cells.

Hypothetical Gene Expression/Proteomic Findings for Ianthelliformisamine B

| Analysis Type | Key Findings |

|---|---|

| Gene Expression Profiling | No data available. Would identify up/down-regulated genes in response to treatment. |

| Proteomic Analysis | No data available. Would identify changes in protein abundance and post-translational modifications. |

Advanced Analytical Methodologies for Research Application

Development of Sensitive Detection Methods for Ianthelliformisamine B (diTFA) in Biological Matrices

The initial detection and isolation of Ianthelliformisamine B from its natural source, the marine sponge Suberea ianthelliformis, provides the foundation for its detection in other biological matrices. beilstein-journals.orgnih.gov The primary methods employed are based on a combination of chromatography and spectroscopy.

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a fundamental technique for the detection of Ianthelliformisamine B. The compound possesses chromophores that absorb UV light, allowing for its detection and preliminary quantification. griffith.edu.au In published isolation procedures, reversed-phase HPLC is commonly used, with mobile phases often containing trifluoroacetic acid (TFA) to improve peak shape and resolution. beilstein-journals.org This is particularly relevant as the compound is often handled as its TFA salt.

Mass spectrometry (MS) offers higher sensitivity and specificity. Low-resolution electrospray ionization mass spectrometry (LRESIMS) is used to identify the characteristic isotopic pattern of bromine atoms present in the molecule, while high-resolution electrospray ionization mass spectrometry (HRESIMS) provides an accurate mass measurement to confirm the elemental composition. beilstein-journals.orggriffith.edu.au

For sensitive detection in research-focused biological matrices, such as cell lysates or microbial culture media, methods would typically involve an extraction step (e.g., solid-phase extraction or liquid-liquid extraction) to remove interfering substances, followed by analysis using HPLC with UV or MS detection.

Table 1: Key Physicochemical Properties for Detection of Ianthelliformisamine B

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₂Br₂N₄O | nih.gov |

| Molecular Weight | 488.007 g/mol | nih.gov |

| UV Absorption Maxima (λmax) | 226 nm, 278 nm | beilstein-journals.org |

Chromatographic-Mass Spectrometric (LC-MS/MS) Quantification in Complex Research Samples

For robust quantification of Ianthelliformisamine B in complex research samples, such as plasma or tissue homogenates from preclinical research models, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govmdpi.com This technique provides unparalleled sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.

A typical LC-MS/MS method involves:

Sample Preparation: To minimize matrix effects, a simple protein precipitation step using a solvent like acetonitrile (B52724) is often sufficient for plasma samples. researchgate.net For more complex matrices, solid-phase extraction (SPE) may be required to isolate the analyte and remove interfering components.

Chromatographic Separation: A reversed-phase C18 or phenyl-hexyl column is used to achieve chromatographic separation from endogenous matrix components. beilstein-journals.orgmdpi.com A gradient elution with a mobile phase consisting of water and acetonitrile or methanol (B129727), often with a formic acid modifier to enhance ionization, is employed. mdpi.com

Tandem Mass Spectrometry Detection: Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The instrument is set to multiple reaction monitoring (MRM) mode, where the protonated molecule (precursor ion) is selected and fragmented, and a specific fragment ion (product ion) is detected. This highly specific transition allows for accurate quantification even at very low concentrations. nih.gov

Table 2: Hypothetical MRM Parameters for LC-MS/MS Quantification of Ianthelliformisamine B

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |

|---|---|---|---|---|

| Ianthelliformisamine B | 489.0 | 336.9 | 25 | Quantifier transition, based on the most abundant bromine isotope (⁷⁹Br + ⁸¹Br). |

NMR-Based Metabolomics and Flux Analysis for Studying Biological Impact

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool not only for structural elucidation but also for studying the biological impact of a compound through metabolomics. beilstein-journals.orgnih.gov NMR-based metabolomics can provide a snapshot of the metabolic state of a biological system (e.g., bacteria, cells) following exposure to Ianthelliformisamine B. By comparing the NMR profiles of treated and untreated samples, researchers can identify changes in the concentrations of endogenous metabolites, offering insights into the pathways affected by the compound.

Key NMR signals of Ianthelliformisamine B itself serve as a reference for its identification in complex mixtures. beilstein-journals.org

Table 3: Selected ¹H NMR Chemical Shifts for Ianthelliformisamine B

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.55 | s |

| Olefinic CH | 7.38 | d |

| Olefinic CH | 6.65 | d |

| Methoxy (B1213986) OCH₃ | 3.82 | s |

Note: Data corresponds to values reported in DMSO-d₆. Shifts may vary with solvent and conditions. beilstein-journals.org

Furthermore, advanced techniques like Stable Isotope-Resolved Metabolomics (SIRM) could be employed. In a hypothetical study, bacteria could be cultured with a ¹³C-labeled nutrient source (e.g., ¹³C-glucose) in the presence and absence of Ianthelliformisamine B. By tracing the incorporation of the ¹³C label into various metabolites using NMR or MS, researchers could determine how the compound alters metabolic fluxes, providing a dynamic view of its mechanism of action.

Specialized Techniques for Studying Compound Stability and Reactivity in Research Environments

Understanding the stability of Ianthelliformisamine B is critical for ensuring the integrity of experimental results. The compound has been described as a stable gum upon isolation. beilstein-journals.orggriffith.edu.au However, its stability in various research environments (e.g., aqueous buffers, cell culture media, long-term storage) must be systematically evaluated.

Forced degradation studies are a standard approach to assess compound stability and reactivity. These studies involve exposing the compound to a range of stress conditions more severe than those it would typically encounter in a research setting. The degradation of the parent compound and the formation of any degradants are monitored over time, typically by a stability-indicating HPLC-UV or LC-MS method.

Table 4: Example Protocol for a Forced Degradation Study of Ianthelliformisamine B

| Stress Condition | Typical Reagent/Condition | Purpose |

|---|---|---|

| Acid Hydrolysis | 0.1 M HCl at 60°C | To assess stability in acidic environments. |

| Base Hydrolysis | 0.1 M NaOH at 60°C | To assess stability in alkaline environments. |

| Oxidation | 3% H₂O₂ at room temperature | To determine susceptibility to oxidation. |

| Thermal Degradation | 80°C (in solid state and solution) | To evaluate stability at elevated temperatures. |

By analyzing the samples at various time points, a degradation profile can be constructed. This information is crucial for defining appropriate storage conditions, solution preparation protocols, and the usable lifespan of stock solutions for in vitro and in vivo research.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking and Virtual Screening for Target Prediction and Hit Identification

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com Virtual screening leverages docking to rapidly assess large libraries of compounds against a biological target. nih.govnih.gov

For ianthelliformisamine B, this process would begin with structure-based virtual screening (SBVS) to identify potential bacterial protein targets. nih.gov The 3D structure of ianthelliformisamine B would be docked against a library of essential bacterial proteins, such as DNA gyrase, penicillin-binding proteins (PBPs), or enzymes involved in cell wall synthesis. mdpi.com The results are ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol), with lower values indicating a more favorable interaction. researchgate.net This screening can prioritize potential targets for further experimental validation and identify initial "hit" compounds. nih.gov For instance, a virtual screening of bromotyrosine alkaloids against MRSA targets has been successfully used to guide the targeted isolation of active compounds from marine sponges. mdpi.comresearchgate.net

Table 1: Illustrative Virtual Screening Results for Ianthelliformisamine B against Potential Bacterial Targets This table is for illustrative purposes to demonstrate the potential output of a virtual screening study.

| Bacterial Target Protein (PDB ID) | Function | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| DNA Gyrase Subunit B (e.g., 5L3J) | DNA Replication | -8.5 | Asp73, Gly77, Thr165 |

| PBP2a (e.g., 3ZG0) | Peptidoglycan Synthesis | -7.9 | Ser403, Lys406, Tyr446 |

| Dihydropteroate Synthase (e.g., 1AD4) | Folate Synthesis | -7.2 | Arg257, Ser222 |

| Lipid II:translocase (MurJ) | Cell Wall Synthesis | -9.1 | Arg270, Glu28, Asn190 |

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Protein Interactions

Following the identification of a high-affinity target through docking, molecular dynamics (MD) simulations can provide deeper insights into the stability and dynamics of the ligand-protein complex. mdpi.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, offering a view of the complex's behavior in a simulated physiological environment. nih.gov

An MD simulation of the ianthelliformisamine B-protein complex, solvated in a water box with ions, would be run for a duration typically ranging from nanoseconds to microseconds. mdpi.com Analysis of the simulation trajectory would reveal:

Conformational Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein, researchers can assess whether the binding pose predicted by docking is stable. researchgate.net

Ligand-Protein Interactions: The simulation can quantify the persistence of specific interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that anchor the ligand in the binding site. nih.gov The flexible polyamine chain of ianthelliformisamine B is particularly suited for forming multiple electrostatic and hydrogen bond interactions with negatively charged pockets on a protein surface. nih.gov

Conformational Changes: MD can show how the protein or ligand changes conformation upon binding, which can be crucial for biological function.

Table 2: Potential Interactions Analyzed via Molecular Dynamics for the Ianthelliformisamine B-Target Complex

| Interaction Type | Potential Groups on Ianthelliformisamine B | Potential Interacting Residues on Target | Information Gained |

|---|---|---|---|

| Hydrogen Bonds | Amide N-H, Amine groups (-NH2+, -NH-) | Asp, Glu, Ser, Thr, Gln, Asn | Binding specificity and stability |

| Electrostatic (Ionic) | Protonated amine groups | Aspartate, Glutamate | Long-range attraction and binding strength |

| Hydrophobic | Dibromophenyl ring, Alkyl chain | Val, Leu, Ile, Phe, Trp | Contribution to binding and correct orientation |

| Halogen Bonds | Bromine atoms | Carbonyl oxygens, Aromatic rings | Directional interactions enhancing affinity |

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions